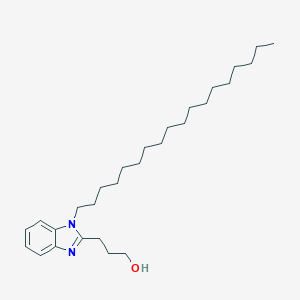
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: is a chemical compound characterized by the presence of a benzimidazole ring substituted with an octadecyl group and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with an octadecyl halide (e.g., octadecyl bromide) in the presence of a base such as potassium carbonate.
Addition of Propanol Chain: The final step involves the addition of a propanol chain to the benzimidazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydroxide (NaOH) are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced benzimidazole derivatives, and substituted products with various functional groups attached to the benzimidazole ring or the propanol chain.
Applications De Recherche Scientifique
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mécanisme D'action
The mechanism of action of 3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, while the benzimidazole ring can interact with various molecular targets, including enzymes and receptors. These interactions can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: can be compared with other benzimidazole derivatives such as:
3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol: This compound has a shorter alkyl chain, which affects its amphiphilic properties and membrane interactions.
2-(1H-benzimidazol-2-yl)phenol: This compound lacks the propanol chain and has different chemical reactivity and biological activity.
1H-benzimidazol-2-ol: This simpler benzimidazole derivative has different solubility and reactivity compared to the octadecyl-substituted compound.
The uniqueness of This compound
Propriétés
Numéro CAS |
305347-73-3 |
|---|---|
Formule moléculaire |
C28H48N2O |
Poids moléculaire |
428.7g/mol |
Nom IUPAC |
3-(1-octadecylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C28H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-27-22-18-17-21-26(27)29-28(30)23-20-25-31/h17-18,21-22,31H,2-16,19-20,23-25H2,1H3 |
Clé InChI |
WYONYWPDGMNRNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















